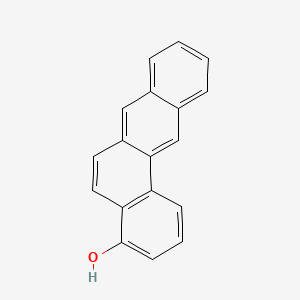
Benz(a)anthracen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracen-4-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the fourth carbon of the benz(a)anthracene structure. This compound is known for its complex structure, consisting of four fused benzene rings, and is produced during the incomplete combustion of organic matter such as fossil fuels, wood, and tobacco. This compound is of significant interest due to its potential environmental and health impacts, including its carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracen-4-ol typically involves the hydroxylation of benz(a)anthracene. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen. The reaction conditions often include moderate temperatures (50-100°C) and pressures to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes where benz(a)anthracene is exposed to hydroxylating agents under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the hydroxylation process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted this compound derivatives .
Aplicaciones Científicas De Investigación
Benz(a)anthracen-4-ol has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research focuses on its interactions with biological macromolecules, including DNA and proteins, to understand its genotoxic and carcinogenic effects.
Medicine: Studies investigate its potential role in cancer development and its use as a biomarker for exposure to PAHs.
Industry: It is used in the development of materials with specific photophysical properties, such as organic semiconductors and fluorescent dyes
Mecanismo De Acción
The mechanism of action of benz(a)anthracen-4-ol involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can form DNA adducts, causing mutations and potentially leading to carcinogenesis. The compound also induces oxidative stress, contributing to its toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Benz(a)anthracene
- Benzo(a)pyrene
- Chrysene
- Anthracene
Uniqueness
Benz(a)anthracen-4-ol is unique due to the presence of the hydroxyl group, which significantly influences its chemical reactivity and biological interactions. This functional group makes it more reactive in oxidation and substitution reactions compared to its parent compound, benz(a)anthracene .
Propiedades
Número CAS |
5133-12-0 |
|---|---|
Fórmula molecular |
C18H12O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
benzo[a]anthracen-4-ol |
InChI |
InChI=1S/C18H12O/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11,19H |
Clave InChI |
SHALOZQVRPXYMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


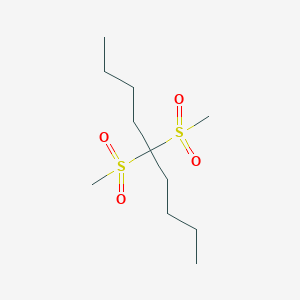


![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
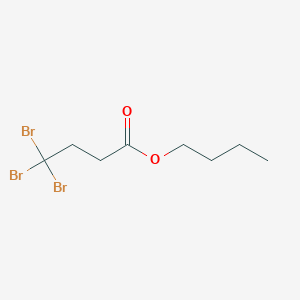
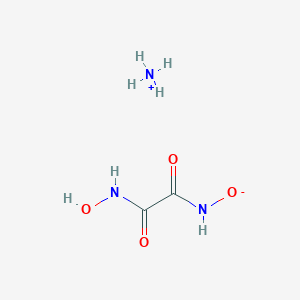
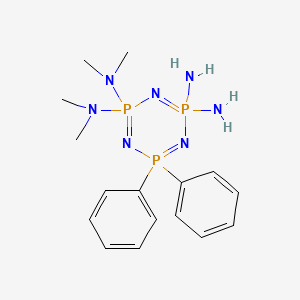
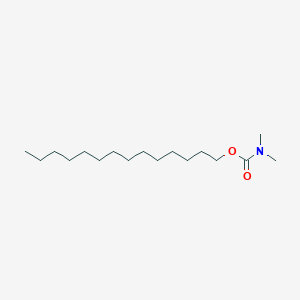

![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
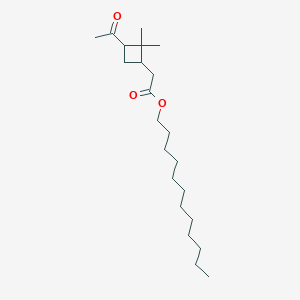

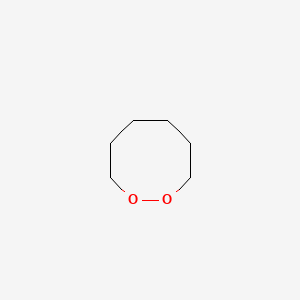
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
